

# Reducing tensile stress in evaporated magnesium fluoride films

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## Compound of Interest

Compound Name: Magnesium fluoride, powder

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## Technical Support Center: Evaporated Magnesium Fluoride Films

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with evaporated magnesium fluoride (MgF<sub>2</sub> films). The focus is on practical solutions for reducing tensile stress, a common challenge that can lead to film cracking and device failure.

## Troubleshooting Guide

High tensile stress is a critical issue in the fabrication of evaporated MgF<sub>2</sub> films, often resulting in mechanical failure.<sup>[1]</sup> This guide provides a systematic approach to diagnosing and resolving common problems.

Problem: My MgF<sub>2</sub> film is cracking or delaminating.

This is a primary indicator of excessive tensile stress in the film.

Initial Checks:

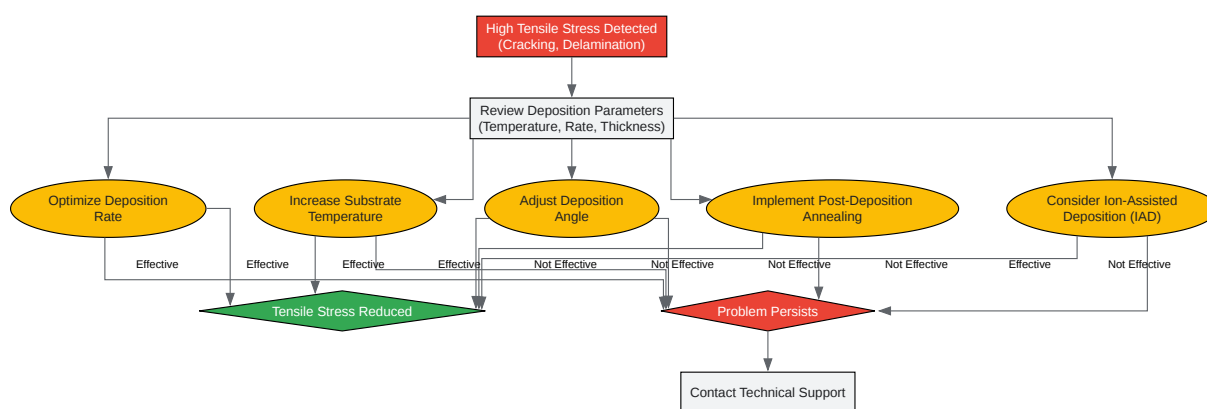
- Visual Inspection: Examine the film under magnification for evidence of cracking, peeling, or bowing of the substrate.

- **Deposition Parameter Review:** Carefully check the log files for the substrate temperature, deposition rate, and film thickness of the affected batch.

#### Troubleshooting Steps:

- **Increase Substrate Temperature:** For dense and hard  $\text{MgF}_2$  films, substrate temperatures of approximately  $300^\circ\text{C}$  are often required.<sup>[2][3]</sup> However, high temperatures can also lead to high tensile stress.<sup>[2]</sup> Finding the optimal temperature for your specific application is crucial. A gradual increase in substrate temperature can help reduce stress by improving the film's microstructure.
- **Optimize Deposition Rate:** The deposition rate influences the film's microstructure and, consequently, its stress. While no universal trend exists, some studies have shown that both very low and very high deposition rates can increase stress.<sup>[4]</sup> Experiment with varying the deposition rate within the range of 0.5 nm/s to 5 nm/s to find an optimal value for your system.<sup>[3]</sup>
- **Consider Post-Deposition Annealing:** Annealing the films after deposition can be an effective method for stress reduction. This process allows for atomic rearrangement within the film, which can relieve internal stresses. The ideal annealing temperature and duration will depend on the film thickness and substrate material.
- **Investigate Deposition Angle:** Oblique angle deposition can influence the film's columnar microstructure and residual stress.<sup>[5][6][7][8]</sup> The relationship between deposition angle and stress can be complex, and experimentation may be necessary to determine the optimal angle for stress reduction.
- **Explore Ion-Assisted Deposition (IAD):** IAD is a technique known to densify films and modify stress.<sup>[9][10]</sup> By bombarding the growing film with low-energy ions, it is possible to reduce tensile stress, even at lower substrate temperatures.<sup>[9]</sup>

#### Troubleshooting Workflow



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Caption: A flowchart illustrating the troubleshooting steps for reducing high tensile stress in MgF<sub>2</sub> films.

## Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tensile stress in evaporated MgF<sub>2</sub> films?

Tensile stress in evaporated MgF<sub>2</sub> films primarily arises from the mismatch in the coefficient of thermal expansion (CTE) between the MgF<sub>2</sub> film and the substrate material, as well as from the intrinsic stresses developed during the film growth process. The columnar microstructure that often forms during evaporation can also contribute to tensile stress.

Q2: How does substrate temperature affect tensile stress?

Increasing the substrate temperature during deposition generally leads to denser and harder films.<sup>[2][3]</sup> While this can improve the film's optical and mechanical properties, it can also increase tensile stress upon cooling due to the larger temperature difference between the deposition temperature and room temperature. An optimal substrate temperature must be determined experimentally to balance film quality and stress levels. For instance, while temperatures around 300°C are often recommended for dense films, this can also induce high tensile stress.<sup>[2][3]</sup>

Q3: What is the effect of deposition rate on film stress?

The deposition rate can influence the film's microstructure and internal stress. There is no single rule, as the effect can depend on other deposition parameters. For example, one study observed that both low (0.05 nm/s) and high (0.4 nm/s) deposition rates led to increased tensile stress, with a slight reduction at a very high rate (0.8 nm/s), possibly due to substrate heating.<sup>[4]</sup> It is recommended to experimentally optimize the deposition rate for your specific system and desired film properties.

Q4: Can post-deposition annealing eliminate tensile stress completely?

Post-deposition annealing can significantly reduce but may not completely eliminate tensile stress. The effectiveness of annealing depends on the initial stress level, film thickness, and the annealing temperature and duration. Annealing at excessively high temperatures can lead to other issues, such as changes in the film's microstructure and optical properties.<sup>[11]</sup>

Q5: Are there alternative materials or methods to reduce tensile stress?

Yes, several alternatives can be explored:

- **Material Admixture:** Mixing  $\text{MgF}_2$  with a second fluoride material with a larger cation radius, such as Barium Fluoride ( $\text{BaF}_2$ ), has been shown to lower tensile stress.<sup>[2]</sup>
- **Ion-Assisted Deposition (IAD):** This technique can produce dense films with modified stress characteristics, often allowing for lower tensile stress at reduced substrate temperatures.<sup>[9]</sup>  
<sup>[10]</sup>

## Quantitative Data Summary

The following table summarizes the influence of key deposition parameters on the tensile stress of evaporated  $\text{MgF}_2$  films. Note that the values are compiled from different sources and experimental conditions may vary.

Parameter	Value	Resulting Tensile Stress (MPa)	Reference
Substrate Temperature	Room Temperature	High	
220 °C	Lower than Room Temp	[5]	
300 °C	High	[2]	
Deposition Rate	0.05 nm/s	Increased	
0.4 nm/s	Increased	[4]	
0.8 nm/s	Slightly Reduced	[4]	
Deposition Angle	0° (Normal Incidence)	Varies	[6][8]
Oblique Angles	Dependent on angle	[6][7][8]	

## Experimental Protocols

### 1. Thermal Evaporation of $\text{MgF}_2$ Films

This protocol outlines the general steps for depositing  $\text{MgF}_2$  thin films using thermal evaporation.

#### a. Substrate Preparation:

- Clean substrates (e.g., silicon wafers, glass slides) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
- Dry the substrates with a nitrogen gun.
- Load the substrates into the substrate holder in the vacuum chamber.

#### b. Evaporation Process:

- Place high-purity  $\text{MgF}_2$  granules or tablets into a molybdenum or tantalum evaporation boat. [\[12\]](#)[\[13\]](#)
- Evacuate the chamber to a base pressure of at least  $10^{-6}$  Torr.
- Heat the substrate to the desired temperature (e.g.,  $50^\circ\text{C}$  to  $300^\circ\text{C}$ ) and allow it to stabilize.
- Gradually increase the current to the evaporation boat to heat the  $\text{MgF}_2$  material until it starts to sublime. The evaporation temperature is typically around  $950^\circ\text{C}$ . [\[12\]](#)
- Open the shutter to begin deposition onto the substrates.
- Monitor and control the deposition rate using a quartz crystal microbalance (QCM). A typical deposition rate is between 0.5 and 5 nm/s. [\[3\]](#)
- Once the desired film thickness is achieved, close the shutter and turn off the power to the evaporation boat.
- Allow the substrates to cool down to near room temperature before venting the chamber.

## 2. Stress Measurement using Interferometry

This protocol describes a common method for measuring the stress of thin films by observing the curvature of the substrate.

#### a. Principle:

The stress in a thin film induces a bending moment in the substrate, causing it to deform. By measuring the curvature of the substrate before and after film deposition, the film stress can be calculated using the Stoney equation. Interferometry is a high-precision method for measuring this deformation. [\[1\]](#)[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### b. Experimental Setup:

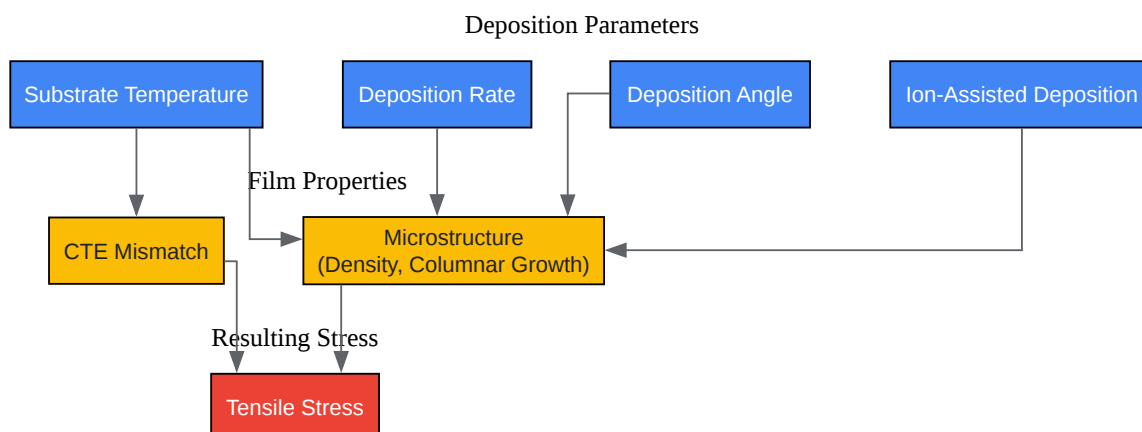
A phase-shifting Twyman-Green interferometer is a suitable instrument for this measurement. [\[5\]](#) The setup consists of a laser source, beam splitters, reference mirror, and a CCD camera to

capture the interference fringes.

c. Measurement Procedure:

- Measure the initial surface profile of the uncoated substrate using the interferometer. This provides a baseline reference.
- Deposit the  $\text{MgF}_2$  film onto the substrate using the protocol described above.
- After deposition and cooling, measure the surface profile of the coated substrate again.
- The change in the interference fringe pattern corresponds to the deformation of the substrate.
- Software is used to analyze the fringe patterns and calculate the radius of curvature of the substrate.
- The film stress ( $\sigma$ ) is then calculated using the Stoney formula:  $\sigma = [E_s * t_s^2] / [6 * (1 - \nu_s) * t_f * R]$  where:
  - $E_s$  is the Young's modulus of the substrate
  - $\nu_s$  is the Poisson's ratio of the substrate
  - $t_s$  is the substrate thickness
  - $t_f$  is the film thickness
  - $R$  is the radius of curvature induced by the film stress

#### Logical Relationship between Deposition Parameters and Tensile Stress



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Caption: A diagram showing the relationship between deposition parameters, film properties, and resulting tensile stress.

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